![molecular formula C22H18N2O3S B277771 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B277771.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide, commonly known as BMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMB is a small molecule that belongs to the family of benzothiazole derivatives and has been found to exhibit promising anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of BMB involves the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. BMB has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. BMB has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
BMB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BMB has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Additionally, BMB has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BMB in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of cancer therapeutics. However, one of the limitations of using BMB is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of BMB. One area of research is the development of more efficient synthesis methods for BMB that can improve its solubility and bioavailability. Another area of research is the investigation of BMB's potential use in combination with other anti-cancer agents to improve its efficacy. Additionally, the study of BMB's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease is an area of active research.
Métodos De Síntesis
The synthesis of BMB involves the reaction of 2-(2-methoxyphenoxy) acetic acid with 2-aminothiophenol in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of N-(2-methoxyphenyl)-2-phenoxyacetamide intermediate, which is further reacted with 2-aminobenzothiazole to yield the final product, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide.
Aplicaciones Científicas De Investigación
BMB has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. BMB has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BMB has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Nombre del producto |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide |
|---|---|
Fórmula molecular |
C22H18N2O3S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H18N2O3S/c1-26-19-12-11-15(22-24-17-9-5-6-10-20(17)28-22)13-18(19)23-21(25)14-27-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,25) |
Clave InChI |
UVVLVYNZFRGUGY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



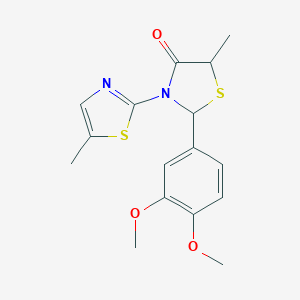
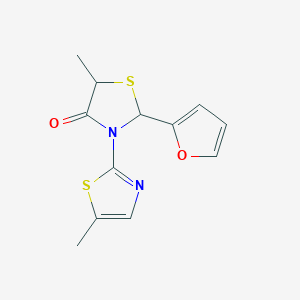
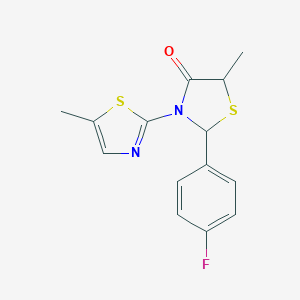


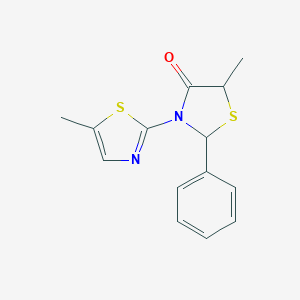
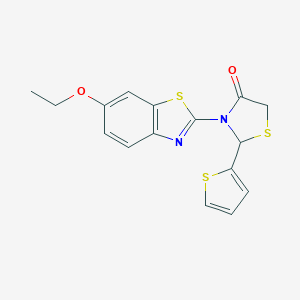




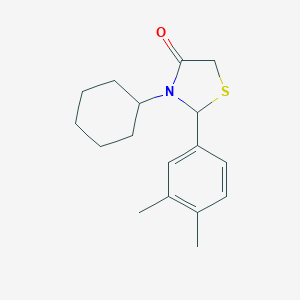
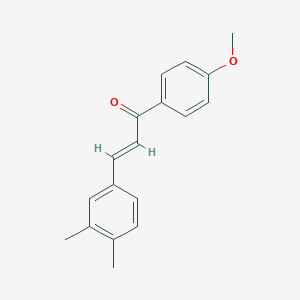
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)